molecular formula C16H12FN3O3 B593199 Flunitrazepam-d3 CAS No. 219533-64-9

Flunitrazepam-d3

Cat. No.: B593199
CAS No.: 219533-64-9
M. Wt: 316.30 g/mol
InChI Key: PPTYJKAXVCCBDU-FIBGUPNXSA-N
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Description

Flunitrazepam-d3 is an analytical reference material that is intended for use as an internal standard for the quantification of flunitrazepam by GC- or LC-MS . Flunitrazepam is categorized as a benzodiazepine . It is also a stable-labeled internal standard used to quantify flunitrazepam, a benzodiazepine, more commonly known under the brand name Rohypnol .


Molecular Structure Analysis

This compound has the formal name 5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-7-nitro-2H-1,4-benzodiazepin-2-one . Its molecular formula is C16H9D3FN3O3 and it has a formula weight of 316.3 . The SMILES representation of its structure is O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(N+=O)=C3)N1C([2H])([2H])[2H] .


Physical and Chemical Properties Analysis

This compound is a neat solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Neuropharmacology and Binding Characteristics : Flunitrazepam has been used to characterize benzodiazepine binding sites in the human brain. Studies found that these sites have high affinity and specificity for flunitrazepam binding. The density of binding sites varies across different brain regions, with the highest in cerebrocortical and rhinencephalic areas. This research contributes to understanding the brain's benzodiazepine receptor system (Speth, Wastek, Johnson, & Yamamura, 1978).

  • Therapeutic Use in Terminal Care : Flunitrazepam has been effective in controlling symptoms like agitation, confusion, and restlessness in terminal care, both in adults and children. Its properties, including sedation, anxiolysis, muscle relaxation, and anticonvulsant action, make it suitable for subcutaneous infusion (Smales, Smales, & Sanders, 1993).

  • Effects on Kindled Rat Brains : Research on amygdala-kindled rats showed significant reductions in flunitrazepam binding in certain brain regions after convulsions. This indicates long-lasting changes in the benzodiazepine receptor system, which may relate to changes in GABA-mediated neural inhibition (Niznik, Kish, & Burnham, 1983).

  • Use in Dystonias and Torticollis : Flunitrazepam has shown specific effects in treating dystonias and torticollis, especially in patients where hypnotic effects are diminished, suggesting different neurochemical categories of dystonias (Marino Júnior, Benabou, & Benabou, 1993).

  • Pharmacokinetics in Neonates and Infants : Studies have explored the pharmacokinetics of flunitrazepam in neonates and infants, where it's used for sedation. This research is crucial for determining optimal dosing and understanding the drug's effects in this vulnerable population (Pariente‐Khayat et al., 1999).

Mechanism of Action

Benzodiazepines like Flunitrazepam-d3 bind nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

Properties

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYJKAXVCCBDU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345267
Record name Flunitrazepam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219533-64-9
Record name Flunitrazepam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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